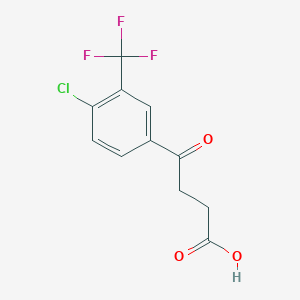

4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-oxobutanoic acid

Description

4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-oxobutanoic acid (CAS: 75381-63-4) is a substituted butanoic acid derivative with the molecular formula C₁₁H₈ClF₃O₃ and a molecular weight of 280.63 g/mol. Its structure features a phenyl ring substituted at the 4-position with a chlorine atom and at the 3-position with a trifluoromethyl (-CF₃) group, linked to a 4-oxobutanoic acid chain. This compound is stored under dry, sealed conditions at 2–8°C, indicating sensitivity to moisture and temperature . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom contributes to electronic effects that may influence binding interactions in pharmaceutical contexts .

Properties

IUPAC Name |

4-[4-chloro-3-(trifluoromethyl)phenyl]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF3O3/c12-8-2-1-6(5-7(8)11(13,14)15)9(16)3-4-10(17)18/h1-2,5H,3-4H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJLYQMZIUGOMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCC(=O)O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable precursor under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert towards isocyanates, at temperatures ranging from 20°C to 60°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-oxobutanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-oxobutanoic acid vary in substituents, molecular weight, and applications. Below is a comparative analysis supported by a data table and research findings.

Table 1: Comparative Analysis of Structurally Related Compounds

Key Findings from Structural Comparisons

Substituent Effects on Lipophilicity and Bioavailability The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity (logP ≈ 2.8), favoring membrane penetration compared to methoxy (-OCH₃) or phenoxy groups .

Electronic and Steric Modifications Chlorine at the 4-position (common in all analogs) provides electron-withdrawing effects, stabilizing the aromatic ring and influencing intermolecular interactions.

Pharmacological and Synthetic Considerations Esfar’s synthesis involves Friedel-Crafts acylation of phenylcyclohexane with succinic anhydride , while the target compound may require halogenation and trifluoromethylation steps, increasing synthetic complexity. The phenoxy linker in 4-[4-(4-chlorophenoxy)phenyl]-4-oxobutanoic acid introduces conformational flexibility, which could enhance binding to flexible enzyme active sites .

Stability and Storage

- The target compound’s requirement for 2–8°C storage contrasts with Esfar’s historical use in ambient conditions, suggesting differences in thermal or hydrolytic stability .

Biological Activity

4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-oxobutanoic acid, with the CAS number 75381-63-4, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-oxobutanoic acid is C11H8ClF3O. The presence of a trifluoromethyl group enhances its metabolic stability and lipid solubility, which may contribute to its biological activity. The compound's structural features are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C11H8ClF3O |

| CAS Number | 75381-63-4 |

| Molecular Weight | 252.63 g/mol |

| LogP | 2.56 |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibition properties.

Enzyme Inhibition

A study highlighted the potential for this compound to inhibit various enzymes involved in inflammatory processes. The trifluoromethyl group has been shown to enhance interactions with target proteins through halogen bonding, which can lead to increased inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Cytotoxicity

In vitro studies have demonstrated that 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-oxobutanoic acid exhibits cytotoxic effects on cancer cell lines. For instance, it has been evaluated against the MCF-7 breast cancer cell line, showing promising results in reducing cell viability .

The mechanisms underlying the biological activity of this compound are believed to involve:

- Enzyme Interaction : The compound's ability to form hydrogen and halogen bonds with key residues in target enzymes enhances its inhibitory effects.

- Cellular Uptake : The lipophilicity conferred by the trifluoromethyl group may facilitate membrane permeability, allowing the compound to exert its effects intracellularly.

- Antioxidant Activity : Some studies suggest that derivatives of this compound may exhibit antioxidant properties, contributing to their overall bioactivity .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Inhibition of Cholinesterases : Compounds with similar structures have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, derivatives showed IC50 values ranging from 10 μM to 20 μM against these enzymes, indicating moderate inhibitory potential .

- Anti-inflammatory Effects : In a model of inflammation, compounds analogous to 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-oxobutanoic acid were shown to reduce pro-inflammatory cytokine levels significantly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.